

# Technical Monograph: Molecular Weight and Formula C<sub>11</sub>H<sub>23</sub>Cl

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## Compound of Interest

Compound Name: 3-(Chloromethyl)-3-ethyl-5-methylheptane

Cat. No.: B13652453

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## Primary Isomer: 1-Chloroundecane

### Part 1: Executive Summary

In the domain of alkyl halide chemistry, 1-Chloroundecane (C<sub>11</sub>H<sub>23</sub>Cl) represents a critical "odd-carbon" homolog used extensively in Structure-Activity Relationship (SAR) studies and surfactant synthesis. Unlike the ubiquitous even-numbered chains (decyl-C<sub>10</sub>, dodecyl-C<sub>12</sub>) derived from natural fatty acids, the C<sub>11</sub> backbone offers a unique tool for fine-tuning the lipophilicity (LogP) and membrane permeability of drug candidates without the drastic solubility shifts seen with larger homologs.

This guide serves as a definitive technical resource for researchers utilizing C<sub>11</sub>H<sub>23</sub>Cl, synthesizing its physicochemical profile, production methodologies, and applications in medicinal chemistry.

### Part 2: Physicochemical Profile

#### Molecular Identity & Weight Analysis

The molecular formula  $C_{11}H_{23}Cl$  yields a precise molecular weight derived from the natural abundance of its constituent isotopes. In mass spectrometry, this molecule exhibits a characteristic 3:1 intensity ratio in its molecular ion cluster due to the Chlorine-35 and Chlorine-37 isotopes.

Parameter	Value / Description
IUPAC Name	1-Chloroundecane
CAS Registry	2473-03-2
Formula	$C_{11}H_{23}Cl$
Molecular Weight (Average)	190.75 g/mol
Monoisotopic Mass ( $^{35}Cl$ )	190.1488 Da
Isotopic Mass ( $^{37}Cl$ )	192.1459 Da
Degree of Unsaturation	0 (Saturated acyclic alkane derivative)

## Physical Properties

Data represents standard values for high-purity (>98%) 1-Chloroundecane.

Property	Value	Context for Experimental Design
Appearance	Colorless liquid	Visual purity check; yellowing indicates oxidation/impurities.
Boiling Point	242–245 °C	High BP requires vacuum distillation for purification.
Density	0.868 g/mL (at 25 °C)	Less dense than water; forms the upper layer in aqueous extractions.
Refractive Index ( )	1.435	Used for quick purity verification without destruction.
LogP (Predicted)	~6.3	Highly lipophilic; strictly requires organic solvents (DCM, Hexane).
Solubility	Immiscible in water	Soluble in Ethanol, Diethyl Ether, Chloroform.

## Part 3: Synthesis & Production Protocols

High-purity 1-Chloroundecane is typically synthesized from 1-Undecanol via nucleophilic substitution. Two primary methodologies are recommended based on scale and available equipment.

### Method A: Thionyl Chloride ( ) Deoxychlorination

Best for: Laboratory scale (10g – 100g), high purity requirements.

Mechanism:

reaction where the hydroxyl group is converted to a chlorosulfite intermediate, which collapses to release

and

Protocol:

- Setup: Flame-dried 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and an acid gas trap (solution).
- Reagents: 1-Undecanol (1.0 eq), Thionyl Chloride (1.2 eq), Pyridine (catalytic, optional).
- Addition: Cool neat to 0°C. Add 1-Undecanol dropwise over 60 minutes. Caution: Vigorous gas evolution ( ).
- Reflux: Heat the mixture to 80°C for 4 hours until gas evolution ceases.
- Workup: Quench with ice water. Extract with Dichloromethane (DCM). Wash organic layer with Sat.[1] (to remove acid traces) and Brine.
- Purification: Dry over , concentrate, and perform fractional distillation under reduced pressure.

## Method B: Phase Transfer Catalysis (HCl + PTC)

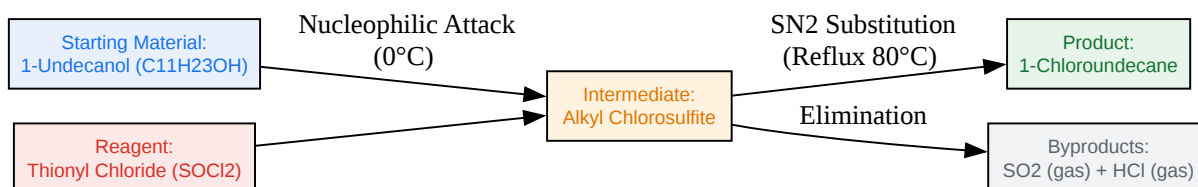
Best for: Industrial scale, avoiding

generation.

Protocol:

- Mix 1-Undecanol with 37% HCl (excess, 3-5 eq).
- Add Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, 1 mol%).
- Reflux at 100°C for 12-24 hours. The PTC transports chloride ions into the organic phase.

## Visualization: Synthesis Logic Flow



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Figure 1: Reaction pathway for the conversion of 1-Undecanol to 1-Chloroundecane using Thionyl Chloride.

## Part 4: Analytical Characterization

Validating the identity of C<sub>11</sub>H<sub>23</sub>Cl requires analyzing specific spectral signatures.

### Mass Spectrometry (EI-MS)

The mass spectrum is the most definitive identification tool due to the chlorine isotope pattern.

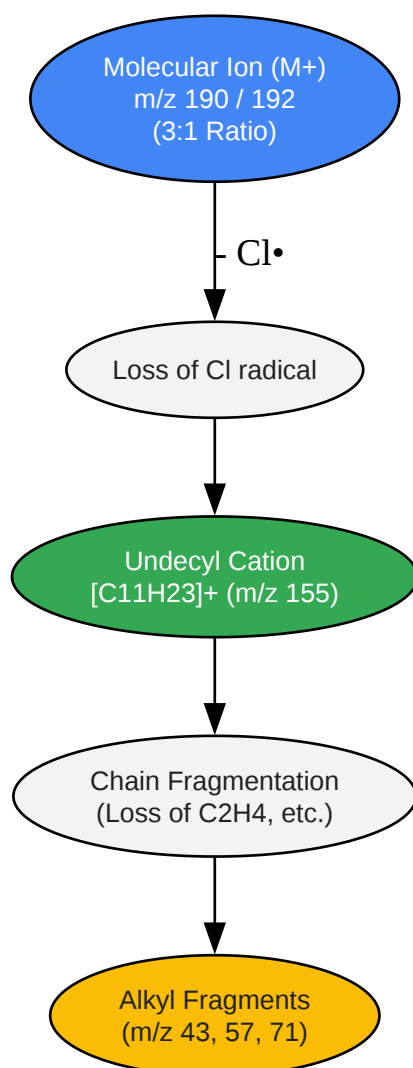
- Molecular Ion ( ): m/z 190 (Relative intensity 100%).
- Isotope Peak ( ): m/z 192 (Relative intensity ~32%).
- Base Peak: Typically m/z 91 or similar alkyl fragments ( ) due to the loss of the chlorine atom and subsequent chain fragmentation.
- Characteristic Loss: [M - 35] and [M - 37] indicating loss of the Cl radical.

### Nuclear Magnetic Resonance (NMR)

- NMR (CDCl<sub>3</sub>):

- 3.53 ppm (t, 2H, ): The methylene group directly attached to Chlorine ( ). This is the diagnostic signal.
- 1.77 ppm (quint, 2H): The -methylene protons.
- 1.26 ppm (m, 16H): The bulk methylene chain.
- 0.88 ppm (t, 3H): The terminal methyl group.

## Visualization: MS Fragmentation Logic



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Figure 2: Electron Ionization (EI) fragmentation pathway showing the loss of chlorine and subsequent alkyl chain breakdown.

## Part 5: Applications in Drug Development

### Lipophilicity Engineering (Homologation)

In medicinal chemistry, 1-Chloroundecane is used to attach a C11 lipophilic tail to pharmacophores. This is a critical technique for:

- **Permeability Optimization:** Increasing the LogP of a polar drug to facilitate passive diffusion across the blood-brain barrier (BBB) or gastrointestinal tract.
- **Odd-Chain Probing:** "Odd-even" effects can influence the packing density and melting point of lipid-drug conjugates. C11 serves as a probe between the common C10 and C12 chains to optimize bioavailability.

### Synthesis of Cationic Surfactants

$C_{11}H_{23}Cl$  reacts with tertiary amines (e.g., trimethylamine, pyridine) to form Quaternary Ammonium Compounds (QACs).

- **Reaction:**
- **Utility:** These surfactants are used as antimicrobial agents and phase transfer catalysts. The C11 chain length often provides a "sweet spot" for antimicrobial activity against Gram-positive bacteria, balancing solubility and membrane disruption capabilities.

## Part 6: Safety & Handling (GHS)

Signal Word: WARNING

Hazard Statement	Description
H315	Causes skin irritation.
H319	Causes serious eye irritation. <sup>[2]</sup>
H410	Very toxic to aquatic life with long-lasting effects. <sup>[3][4]</sup>

#### Handling Protocol:

- Always handle in a fume hood.
- Wear nitrile gloves (breakthrough time is generally good for alkyl chlorides, but change if splashed).
- Dispose of as halogenated organic waste. Do not release into drains.

## References

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- PubChem. 1-Chloroundecane Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
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